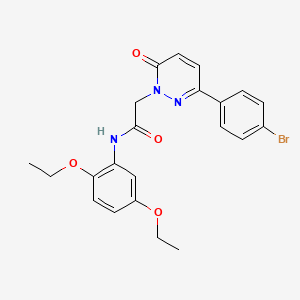

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-diethoxyphenyl)acetamide

Description

This compound features a pyridazinone core substituted with a 4-bromophenyl group at position 3 and an acetamide side chain linked to a 2,5-diethoxyphenyl moiety. Pyridazinone derivatives are known for diverse biological activities, including modulation of formyl peptide receptors (FPRs) and enzyme inhibition .

Properties

IUPAC Name |

2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,5-diethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22BrN3O4/c1-3-29-17-9-11-20(30-4-2)19(13-17)24-21(27)14-26-22(28)12-10-18(25-26)15-5-7-16(23)8-6-15/h5-13H,3-4,14H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYLHVNXLYSEVCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22BrN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-diethoxyphenyl)acetamide typically involves multiple steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a diketone or a β-keto ester.

Acetamide Formation: The acetamide moiety can be introduced by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-diethoxyphenyl)acetamide can undergo various types of chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its antitumor properties. Preliminary studies suggest that derivatives of this compound may exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity

In a recent study, derivatives of similar pyridazinone compounds demonstrated growth inhibition rates of over 70% against several cancer cell lines, including ovarian and lung cancers. This suggests that the structure of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-diethoxyphenyl)acetamide could be optimized for enhanced anticancer activity .

Biological Studies

The compound can serve as a model for studying drug metabolism and pharmacokinetics . Its unique structure allows researchers to investigate the interactions between drug molecules and biological systems.

Materials Science

In materials science, the compound's unique chemical structure can be utilized in the development of new polymers with specific properties. The presence of bromine and other functional groups allows for modifications that can enhance material characteristics such as thermal stability and electrical conductivity.

Application Example

Research has indicated that similar compounds can be used to synthesize conductive polymers which have applications in electronic devices and sensors .

Synthetic Route Overview

- Formation of Pyridazinone Ring : The initial step involves the condensation of appropriate aldehydes with hydrazines.

- Bromination : Introduction of the bromine atom into the phenyl ring using brominating agents.

- Acetamide Formation : Finally, coupling reactions with diethoxyphenyl acetic acid derivatives lead to the formation of the target compound.

Reaction Conditions

- Reagents : Bromine, acetic anhydride, various catalysts.

- Conditions : Typically carried out under controlled temperatures to optimize yield and minimize side reactions.

Mechanism of Action

The mechanism of action of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-diethoxyphenyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the acetamide moiety can form hydrogen bonds with amino acid residues. This interaction can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Pyridazinone Derivatives with FPR Activity

Key structural analogs include:

- N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide : Acts as a mixed FPR1/FPR2 ligand, inducing calcium mobilization and chemotaxis in neutrophils.

- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide : A potent FPR2-specific agonist .

Structural Differences :

- The target compound replaces the 5-methoxybenzyl group with a 4-bromophenyl substituent and modifies the acetamide group to 2,5-diethoxyphenyl. This substitution likely alters receptor selectivity and pharmacokinetics compared to methoxybenzyl analogs.

Activity Implications :

Dichloro-Substituted Pyridazinone Derivatives

Structural Differences :

- Dichloro substitution at positions 4 and 5 on the pyridazinone ring contrasts with the target compound’s 4-bromophenyl group.

Activity Implications :

Acetamide Variants with Aryl Substituents

Structural Differences :

- AMC3 replaces pyridazinone with pyridinone and introduces a cyano group, while the benzothiazole derivative uses a heterocyclic core.

Activity Implications :

- The 2,5-diethoxyphenyl group in the target compound may offer better solubility than trifluoromethylbenzothiazole derivatives.

Diethoxyphenyl-Containing Analogs

Structural Differences :

- This analog lacks the pyridazinone core but shares the 2,5-diethoxyphenyl acetamide moiety.

Activity Implications :

- The diethoxy group’s steric bulk may reduce cytochrome P450-mediated metabolism, extending half-life compared to simpler phenylacetamides .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Table 2: Physicochemical Properties

| Compound | LogP* | Molecular Weight | Key Substituents |

|---|---|---|---|

| Target | 3.8 | 483.34 g/mol | 4-Bromophenyl, Diethoxy |

| FPR2 Agonist | 3.2 | 452.29 g/mol | 4-Methoxybenzyl |

| PRMT5 Inhibitor | 2.9 | 465.32 g/mol | Dichloro, Azepane |

*Predicted using fragment-based methods.

Research Findings and Implications

- Receptor Selectivity: Methoxy and bromo substituents on pyridazinone derivatives critically influence FPR1/FPR2 selectivity. The target compound’s 4-bromophenyl group may favor FPR2 binding, akin to analogs .

- Metabolic Stability : Diethoxy groups (as in the target compound) are less prone to oxidative metabolism than methoxy groups, suggesting improved pharmacokinetics .

- Target Versatility: Pyridazinone cores can be tailored for enzyme inhibition (e.g., PRMT5) or receptor modulation (e.g., FPRs) via strategic substitution .

Biological Activity

The compound 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-diethoxyphenyl)acetamide is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound features a pyridazinone core with a bromophenyl substituent and an acetamide group. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and bromine atoms. The unique arrangement of these functional groups contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 396.27 g/mol |

| Solubility | Soluble in DMF and DMSO |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in inflammatory pathways. Preliminary studies suggest that it modulates the NLRP3 inflammasome , which plays a crucial role in the inflammatory response. The bromophenyl group enhances binding affinity to specific receptors or enzymes, while the acetamide moiety may influence stability and solubility.

Anti-inflammatory Activity

Research indicates that This compound exhibits significant anti-inflammatory properties. In vitro studies demonstrated that it effectively inhibits the activation of the NLRP3 inflammasome pathway without inducing cytotoxic effects at therapeutic concentrations.

Antidiabetic Potential

Similar compounds have shown promise as antidiabetic agents. For instance, derivatives with structural similarities have been tested against alpha-glucosidase and alpha-amylase enzymes, leading to significant reductions in blood glucose levels in animal models. These findings suggest potential applications for this compound in diabetes management.

Case Studies and Research Findings

-

Inflammation Modulation

- A study evaluated the effects of this compound on macrophage cells activated by lipopolysaccharides (LPS). Results indicated a marked reduction in pro-inflammatory cytokines (IL-1β and TNF-α), supporting its role as an anti-inflammatory agent.

-

Diabetes Management

- In a comparative study with known antidiabetic drugs like acarbose, the compound demonstrated superior efficacy in lowering fasting glucose levels and improving lipid profiles in alloxan-induced diabetic mice.

-

Molecular Docking Studies

- Computational docking studies revealed strong binding interactions with target enzymes involved in glucose metabolism, suggesting a mechanism for its antidiabetic effects.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-bromophenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide | Similar pyridazinone core | Enhanced anti-inflammatory activity |

| N-(4-fluorophenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide | Fluorine substitution | Altered pharmacokinetics |

| N-(3-chloroanilino)-2-(3-methylphenyl)acetamide | Different aryl substitutions | Varying biological activity profiles |

Q & A

Q. Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .

- Temperature Control : Pyridazinone ring formation requires reflux (~80–100°C), while acetylation is performed at 0–25°C to prevent side reactions .

- Catalysts : Acidic catalysts (e.g., H₂SO₄) accelerate cyclization, while bases (e.g., TEA) neutralize byproducts during coupling .

Basic: How do structural features like the 4-bromophenyl and 2,5-diethoxyphenyl groups influence the compound’s physicochemical properties and target binding?

Methodological Answer:

- 4-Bromophenyl Group :

- Electron-Withdrawing Effect : Enhances electrophilicity of the pyridazinone ring, facilitating interactions with nucleophilic residues in enzyme active sites .

- Hydrophobic Interactions : Bromine’s lipophilicity improves membrane permeability, critical for in vivo bioavailability .

- 2,5-Diethoxyphenylacetamide :

- Solubility Modulation : Ethoxy groups increase water solubility via hydrogen bonding while maintaining lipophilicity for blood-brain barrier penetration .

- Conformational Rigidity : The diethoxy substitution pattern restricts rotation, stabilizing interactions with aromatic residues in targets (e.g., kinases, GPCRs) .

Q. Validation Techniques :

- Computational Docking : MD simulations to assess binding affinity to targets like PDE4 or HDACs .

- LogP Measurements : Compare partition coefficients of analogs to quantify substituent effects on hydrophobicity .

Advanced: How can researchers resolve contradictions in biological activity data across different assay models (e.g., in vitro vs. in vivo)?

Methodological Answer:

Contradictions often arise from differences in assay conditions, metabolic stability, or off-target effects. Strategies include:

Dose-Response Profiling : Establish EC₅₀/IC₅₀ curves in parallel assays (e.g., enzyme inhibition vs. cell viability) to identify assay-specific artifacts .

Metabolic Stability Testing : Use liver microsomes or hepatocytes to evaluate if rapid metabolism in vivo reduces efficacy observed in vitro .

Off-Target Screening : Employ kinase panels or proteome-wide affinity profiling to identify unintended interactions .

Structural-Activity Relationship (SAR) Analysis : Synthesize analogs (e.g., replacing bromine with chlorine or methoxy groups) to isolate structural determinants of activity .

Q. Example Workflow :

- Step 1 : Compare in vitro IC₅₀ (e.g., COX-2 inhibition) with in vivo anti-inflammatory efficacy in rodent models.

- Step 2 : If discrepancies exist, test hepatic clearance rates and identify metabolites via LC-MS .

- Step 3 : Modify labile groups (e.g., ethoxy to trifluoromethoxy) to enhance metabolic stability .

Advanced: What strategies are effective for improving the pharmacokinetic (PK) profile of this compound, particularly oral bioavailability?

Methodological Answer:

Key PK challenges include low solubility, rapid metabolism, and poor absorption. Strategies involve:

Prodrug Design : Introduce ester or amide prodrug moieties to enhance solubility and bypass first-pass metabolism .

Formulation Optimization : Use nanoemulsions or cyclodextrin complexes to improve aqueous solubility .

Metabolic Blocking : Replace metabolically labile groups (e.g., ethoxy to cyclopropylmethoxy) to reduce CYP450-mediated degradation .

Permeation Enhancers : Co-administer with absorption enhancers (e.g., sodium caprate) for intestinal uptake .

Q. Validation Metrics :

- Caco-2 Assays : Measure permeability coefficients to predict oral absorption .

- Pharmacokinetic Parameters : Calculate AUC, Cₘₐₓ, and t₁/₂ in rodent models post-oral administration .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound and ensuring purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₂₄H₂₅BrN₂O₄ requires [M+H]⁺ = 501.09) .

- HPLC-PDA : Assess purity (>95%) using C18 columns with MeCN/H₂O gradients .

- IR Spectroscopy : Identify carbonyl stretches (pyridazinone C=O at ~1680 cm⁻¹; acetamide C=O at ~1650 cm⁻¹) .

Q. Protocol Example :

- Sample Preparation : Dissolve 2 mg in CDCl₃ for NMR; dilute to 0.1 mg/mL in MeCN for HPLC.

- HPLC Conditions : 60:40 MeCN/H₂O, 1 mL/min flow, UV detection at 254 nm .

Advanced: How can in silico methods predict and optimize the compound’s target selectivity and off-target risks?

Methodological Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger to model binding poses in targets (e.g., HDACs, COX-2) versus anti-targets (e.g., hERG) .

QSAR Modeling : Develop regression models correlating substituent properties (e.g., Hammett σ, LogP) with activity data .

Machine Learning : Train classifiers on ChEMBL data to predict toxicity or promiscuity .

Q. Case Study :

- Step 1 : Dock the compound into COX-2’s active site; identify key interactions (e.g., hydrogen bonds with Arg120).

- Step 2 : Screen against a kinase panel using Schrödinger’s SiteMap; prioritize analogs with lower predicted affinity for off-target kinases .

- Step 3 : Validate top candidates in enzymatic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.